1-Oxaspiro[2.4]heptane-2-carbonitrile
Overview
Description
1-Oxaspiro[2.4]heptane-2-carbonitrile, also known by its IUPAC name, is a chemical compound with the molecular formula C7H9NO . Its structure features a spirocyclic ring system containing an oxygen atom and a nitrile group. The compound exhibits interesting properties due to its unique spiro configuration.
Synthesis Analysis
The synthesis of 1-Oxaspiro[2.4]heptane-2-carbonitrile involves several methods, including cyclization reactions. Researchers have explored various synthetic routes to access this compound, such as spirocyclization of suitable precursors or ring-opening reactions. These approaches allow for the construction of the spiro[2.4]heptane core with the attached nitrile group.
Molecular Structure Analysis
1-Oxaspiro[2.4]heptane-2-carbonitrile adopts a spirocyclic structure, where the oxygen atom bridges two adjacent carbon atoms in the seven-membered ring. The nitrile group (–C≡N) is attached to one of the carbons. The compound’s three-dimensional arrangement influences its reactivity and physical properties.
Chemical Reactions Analysis
1-Oxaspiro[2.4]heptane-2-carbonitrile can participate in various chemical reactions. Some notable transformations include:
- Hydrolysis : The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.
- Substitution Reactions : The spirocyclic ring may undergo nucleophilic substitution reactions at the oxygen or carbon centers.
- Ring-Opening Reactions : Cleavage of the spiro ring can lead to diverse products.
Physical And Chemical Properties Analysis
- Melting Point : The compound’s melting point lies within a specific range, which can vary based on the substituents.
- Solubility : 1-Oxaspiro[2.4]heptane-2-carbonitrile is likely sparingly soluble in water due to its hydrophobic nature.
- Stability : The compound’s stability under different conditions (temperature, light, etc.) is crucial for its practical use.
Scientific Research Applications
Synthesis and Chemical Properties
1-Oxaspiro[2.4]heptane-2-carbonitrile and its derivatives have been extensively studied for their unique synthesis methods and chemical properties. For instance, the regioselective cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate results in substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates (Molchanov & Tran, 2013). Additionally, palladium-catalyzed decarboxylative cyclopropanation has been developed for synthesizing 4-oxaspiro[2.4]heptanes with high selectivity (Shintani, Ito, & Hayashi, 2012).
Photoreactions and Derivatives Synthesis
Research on photoreactions of diketene with maleic anhydride has led to the creation of compounds like 2-oxo-1-oxaspiro[3.3]heptane-cis-5, 6-dicarboxylic anhydride, demonstrating the versatility of oxaspiro compounds in synthesizing diverse chemical structures (Kato, Chiba, & Tsuchiya, 1980).
Medicinal Chemistry Applications
In medicinal chemistry, 1-Oxaspiro[2.4]heptane-2-carbonitrile derivatives are used for synthesizing compounds with potential therapeutic applications. For example, novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines have been synthesized, exhibiting potent antibacterial activity against respiratory pathogens (Odagiri et al., 2013).
Catalysis and Organic Synthesis
The compound has also been studied in the context of catalysis and organic synthesis. For instance, theuse of azaspiro[3.3]heptanes as replacements for more traditional heterocycles in medicinal chemistry has shown that introducing a spirocyclic center can lower the lipophilicity of molecules, a finding significant for drug design (Degorce, Bodnarchuk, & Scott, 2019).
Chemical Transformations and Stability
The stability and reactivity of 1-Oxaspiro[2.4]heptane-2-carbonitrile derivatives have been a subject of research as well. An improved synthesis of the bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane has been presented, and its isolation as a sulfonic acid salt yields a more stable and more soluble product (van der Haas et al., 2017). Moreover, the reductive cleavage and subsequent transformations of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates highlight the potential of these compounds in organic synthesis (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Coordination Chemistry
In coordination chemistry, spirocyclic sulfur and selenium ligands, including variants of 2,6-dithiaspiro[3.3]heptane, have been prepared and characterized, demonstrating their utility in coordinating transition metal centers (Petrukhina, Henck, Li, Block, Jin, Zhang, & Clérac, 2005).
Safety And Hazards
As with any chemical compound, safety precautions are essential. Researchers should handle 1-Oxaspiro[2.4]heptane-2-carbonitrile in a well-ventilated area, wear appropriate protective gear, and follow established safety protocols. Specific hazards (flammability, toxicity, etc.) depend on the compound’s properties.
Future Directions
Future research should focus on:
- Elucidating the compound’s biological activity.
- Developing efficient synthetic methods.
- Exploring its potential applications in drug discovery or material science.
properties
IUPAC Name |
1-oxaspiro[2.4]heptane-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c8-5-6-7(9-6)3-1-2-4-7/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCYZQVCDGGQOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)C(O2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338411 | |
Record name | 1-Oxaspiro[2.4]heptane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxaspiro[2.4]heptane-2-carbonitrile | |
CAS RN |
36929-35-8 | |
Record name | 1-Oxaspiro[2.4]heptane-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00338411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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